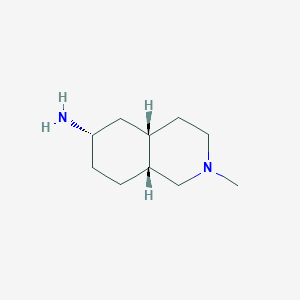
(4AS,6S,8aR)-2-methyldecahydroisoquinolin-6-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4AS,6S,8aR)-2-methyldecahydroisoquinolin-6-amine is a stereoisomeric compound belonging to the class of isoquinolines. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This compound is characterized by its decahydroisoquinoline core, which is a saturated derivative of isoquinoline, and the presence of an amine group at the 6th position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4AS,6S,8aR)-2-methyldecahydroisoquinolin-6-amine typically involves the hydrogenation of isoquinoline derivatives under specific conditions. One common method includes:
Hydrogenation: Isoquinoline derivatives are subjected to hydrogenation using a catalyst such as palladium on carbon (Pd/C) under high pressure and temperature. This process reduces the aromatic ring to a decahydroisoquinoline structure.
Amination: The resulting decahydroisoquinoline is then subjected to amination reactions to introduce the amine group at the 6th position. This can be achieved using reagents like ammonia or amines in the presence of a suitable catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale hydrogenation reactors and continuous flow systems to ensure efficient and consistent production. The use of high-pressure hydrogenation and catalytic processes is optimized to achieve high yields and purity.
化学反応の分析
Types of Reactions
Oxidation: (4AS,6S,8aR)-2-methyldecahydroisoquinolin-6-amine can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form more saturated amines using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides
Major Products
Oxidation: Ketones, aldehydes
Reduction: Saturated amines
Substitution: Alkylated or acylated derivatives
科学的研究の応用
(4AS,6S,8aR)-2-methyldecahydroisoquinolin-6-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
作用機序
The mechanism of action of (4AS,6S,8aR)-2-methyldecahydroisoquinolin-6-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The amine group plays a crucial role in binding to these targets, leading to modulation of their activity. The compound may also participate in signaling pathways, influencing cellular processes and physiological responses.
類似化合物との比較
Similar Compounds
- (4aS,8aS)-3-Methoxy-11-methyl-9,10,11,12-tetrahydro-4aH-benzo[2,3]benzofuro[4,3-cd]azepin-6(5H)-one
- (4R,4aS,6aR,6bR,8aR,12aS,12bS,14aS,14bS)-4,4a,6b,8a,11,11,12b,14a-Octamethylicosahydro-3(2H)-picenone
Uniqueness
(4AS,6S,8aR)-2-methyldecahydroisoquinolin-6-amine is unique due to its specific stereochemistry and the presence of the amine group at the 6th position. This configuration imparts distinct chemical and biological properties, making it valuable for targeted research and applications.
特性
分子式 |
C10H20N2 |
|---|---|
分子量 |
168.28 g/mol |
IUPAC名 |
(4aS,6S,8aR)-2-methyl-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-6-amine |
InChI |
InChI=1S/C10H20N2/c1-12-5-4-8-6-10(11)3-2-9(8)7-12/h8-10H,2-7,11H2,1H3/t8-,9-,10-/m0/s1 |
InChIキー |
BGJRLHJTBVTVFA-GUBZILKMSA-N |
異性体SMILES |
CN1CC[C@H]2C[C@H](CC[C@H]2C1)N |
正規SMILES |
CN1CCC2CC(CCC2C1)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


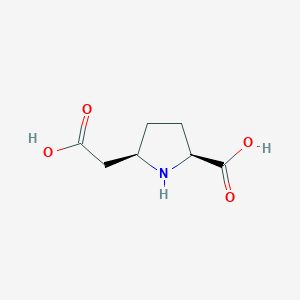
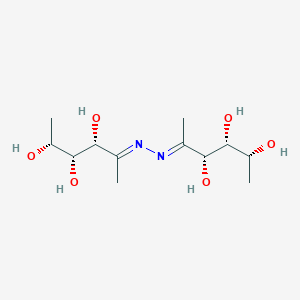


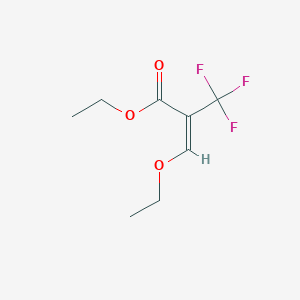
![2-(2-Aminobenzo[d]oxazol-5-yl)-2-hydroxyacetic acid](/img/structure/B12868211.png)
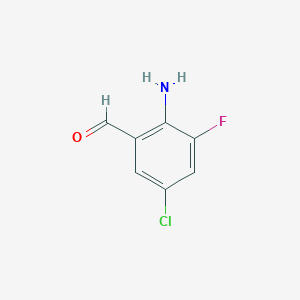

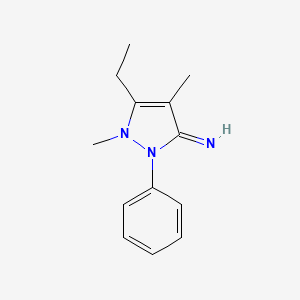
![2-[(2,5-Dichlorophenyl)thio]acetyl chloride](/img/structure/B12868231.png)


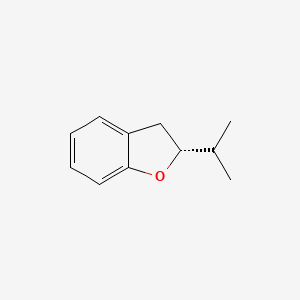
![tert-Butyl (2-methylbenzo[d]oxazol-4-yl)carbamate](/img/structure/B12868259.png)
